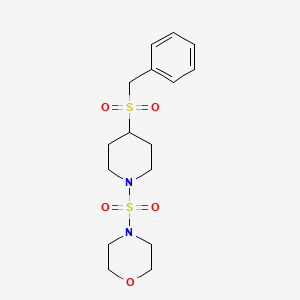

4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine

Description

Properties

IUPAC Name |

4-(4-benzylsulfonylpiperidin-1-yl)sulfonylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5S2/c19-24(20,14-15-4-2-1-3-5-15)16-6-8-17(9-7-16)25(21,22)18-10-12-23-13-11-18/h1-5,16H,6-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZOQURFDBZMDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine typically involves multiple steps, starting with the preparation of the piperidine and morpholine rings. The benzylsulfonyl group is introduced through a sulfonylation reaction, which involves the reaction of benzyl chloride with sodium sulfite to form benzylsulfonic acid, followed by its reaction with piperidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine can undergo various chemical reactions, including:

Oxidation: The sulfonyl groups can be further oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to remove the sulfonyl groups, although this requires strong reducing agents.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may yield simpler amine derivatives.

Scientific Research Applications

4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The exact mechanism of action of 4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl and morpholine groups. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid: Another compound with a piperidine and morpholine ring, but with different functional groups.

2-{3-[1-(Benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone: A compound with a similar piperidine structure but different substituents.

Uniqueness

4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine is unique due to its dual sulfonyl groups and the combination of piperidine and morpholine rings. This unique structure may confer specific pharmacological properties that are not present in similar compounds.

Biological Activity

4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine is a complex organic compound characterized by its unique structural features, including a piperidine ring, a morpholine ring, and two sulfonyl groups. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly in the realms of antibacterial activity, enzyme inhibition, and anticancer effects.

Chemical Structure and Properties

The chemical formula for 4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine is . The presence of multiple functional groups allows for diverse interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 382.49 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| CAS Number | 2034309-22-1 |

The biological activity of this compound is primarily linked to its ability to interact with various enzymes and receptors. Similar compounds have been shown to target stromelysin-1, an enzyme involved in extracellular matrix remodeling, which suggests a potential role in anti-inflammatory processes.

Target Enzymes

- Stromelysin-1 : Involved in tissue remodeling.

- Acetylcholinesterase (AChE) : Inhibition can lead to increased acetylcholine levels, affecting neurotransmission.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, synthesized piperidine derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating that 4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine may also possess similar effects .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes:

- Acetylcholinesterase (AChE) : Important for neurotransmitter regulation.

- Urease : Inhibition of urease can be beneficial in treating infections caused by urease-producing bacteria.

The reported IC50 values for various synthesized compounds indicate strong inhibitory activity against these enzymes, suggesting that 4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine could be a potent inhibitor .

Case Studies

Several studies have investigated the biological activity of related compounds:

- Anticancer Properties : Research on morpholine derivatives has shown promise in anticancer applications due to their ability to induce apoptosis in cancer cells.

- Antidiabetic Effects : Some piperidine derivatives have demonstrated hypoglycemic activities, which could be relevant for developing treatments for diabetes .

Research Findings

A comparative analysis of similar compounds reveals that those containing sulfonyl groups often exhibit enhanced biological activities. The dual sulfonyl groups in 4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine may contribute to its unique pharmacological profile.

Comparative Table of Biological Activities

| Compound Name | Antibacterial Activity | AChE Inhibition | Urease Inhibition |

|---|---|---|---|

| 4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine | Moderate to Strong | Strong | Strong |

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole | Moderate | Moderate | Strong |

| 4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid | Weak | Strong | Moderate |

Q & A

Q. What analytical techniques are recommended for characterizing 4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine, and how do they ensure structural accuracy?

- Methodological Answer : Structural elucidation requires a combination of 1H-NMR and 13C-NMR to confirm the chemical environment of protons and carbons, particularly for distinguishing sulfonyl and morpholine/piperidine moieties . HPLC (e.g., using a mobile phase of methanol and sodium acetate buffer at pH 4.6) ensures purity (>95%) and identifies impurities . Elemental analysis validates stoichiometric ratios of C, H, and N, resolving discrepancies between calculated and observed values .

Q. How can researchers assess the stability of sulfonyl-containing compounds like 4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine under experimental conditions?

- Methodological Answer : Stability studies should include pH-dependent hydrolysis assays (e.g., in buffered solutions at pH 4.6–7.4) to evaluate sulfonyl group integrity . Thermogravimetric analysis (TGA) and accelerated stability testing (40°C/75% RH for 6 months) can predict shelf-life . Reactivity with nucleophiles (e.g., thiols or amines) under simulated physiological conditions is critical for applications in drug discovery .

Q. What synthetic routes are commonly employed for piperidine-morpholine sulfonyl derivatives, and what are their limitations?

- Methodological Answer : A two-step approach is typical: (1) sulfonylation of piperidine with benzylsulfonyl chloride, followed by (2) coupling with morpholine sulfonyl chloride under inert conditions . Key challenges include competing side reactions (e.g., over-sulfonylation) and low yields due to steric hindrance. Purification via column chromatography (n-hexane/EtOAC gradients) or recrystallization improves purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of 4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine for biological targets?

- Methodological Answer : SAR requires systematic substituent modification (e.g., replacing benzyl with 4-fluorophenyl or methoxyphenyl groups) to evaluate effects on target binding . Enzymatic assays (e.g., carbonic anhydrase inhibition) and docking simulations (using InChIKey-derived 3D structures) link structural features to activity . Contradictory data, such as enhanced potency but reduced solubility, are resolved via logP calculations and molecular dynamics simulations .

Q. What strategies mitigate contradictory results in reactivity studies of the dual sulfonyl groups?

- Methodological Answer : Contradictions arise from differential sulfonyl reactivity (e.g., benzylsulfonyl vs. morpholine-sulfonyl). Competitive labeling experiments with fluorogenic probes (e.g., 4-oxopiperidine-1-sulfonyl fluoride) identify preferential reaction sites . Kinetic studies (stopped-flow UV-Vis) quantify reaction rates under varying pH/temperature conditions .

Q. How can computational modeling predict the metabolic pathways of 4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine?

- Methodological Answer :

In silico tools (e.g., SwissADME) use SMILES strings (e.g.,

O=S(=O)(C1CCNCC1)N2CCOCC2) to predict CYP450-mediated oxidation sites . Metabolite identification via LC-HRMS validates simulations, focusing on sulfoxide formation or piperidine ring hydroxylation . Discrepancies between predicted and observed metabolites require isotopic labeling (e.g., deuterated analogs) for pathway confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.